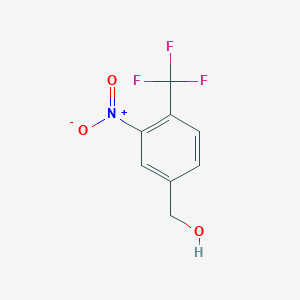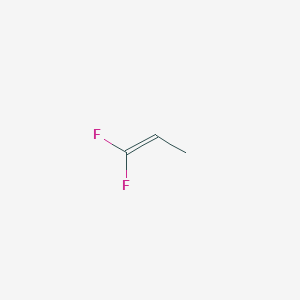
1,1-Difluoropropene
Overview
Description
1,1-Difluoropropene is an organic compound with the molecular formula C₃H₄F₂ It is a fluorinated derivative of propene, characterized by the presence of two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoropropene can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoro-2-bromoethane with a strong base, such as potassium tert-butoxide, which induces elimination to form the desired product. Another method involves the dehydrohalogenation of 1,1,1-trifluoropropane using a suitable base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation reactions. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, pressure, and choice of base, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoropropene undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: It can undergo polymerization to form poly(this compound) under suitable conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Addition Reactions: Typically involve reagents like chlorine, bromine, or hydrogen halides, and are carried out at room temperature or slightly elevated temperatures.
Polymerization: Requires the presence of a catalyst, such as a Ziegler-Natta catalyst, and is conducted under controlled temperature and pressure conditions.
Substitution Reactions: Involve nucleophiles such as hydroxide ions, alkoxide ions, or amines, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Addition Reactions: Produce dihalogenated or halogenated derivatives of this compound.
Substitution Reactions: Yield substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoropropene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical and physical properties.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, as fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Medicine: Explored for its potential use in the synthesis of fluorinated analogs of biologically active compounds, which may exhibit improved therapeutic properties.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,1-difluoropropene in chemical reactions involves the interaction of its double bond and fluorine atoms with various reagents. The presence of fluorine atoms increases the electron-withdrawing nature of the compound, making it more reactive towards electrophiles. In addition, the double bond provides a site for addition reactions, while the fluorine atoms can participate in substitution reactions.
Molecular Targets and Pathways:
Electrophilic Addition: The double bond of this compound acts as a nucleophile, reacting with electrophiles to form addition products.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles through substitution reactions, leading to the formation of new compounds with different functional groups.
Comparison with Similar Compounds
1,1-Difluoropropene can be compared with other fluorinated propene derivatives, such as:
1,1,1-Trifluoropropene: Contains three fluorine atoms attached to the same carbon atom, making it more electron-withdrawing and reactive compared to this compound.
1,2-Difluoropropene: Has fluorine atoms attached to different carbon atoms, resulting in different reactivity and chemical properties.
1,1-Difluoroethene: A smaller fluorinated alkene with different reactivity due to the absence of an additional carbon atom.
Uniqueness of this compound: this compound is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties
Properties
IUPAC Name |
1,1-difluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2/c1-2-3(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLIEGBCOUQKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334558 | |
| Record name | 1,1-Difluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-63-7 | |
| Record name | 1,1-Difluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


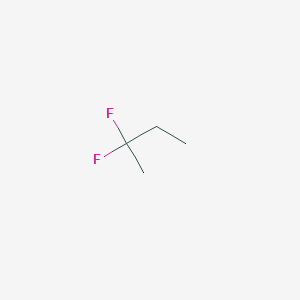
![BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B3031440.png)
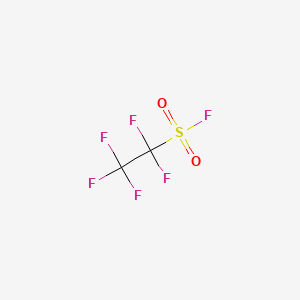
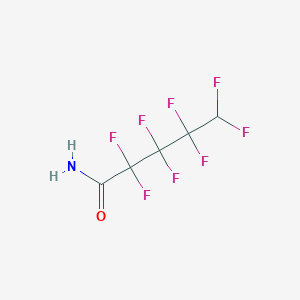
![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)
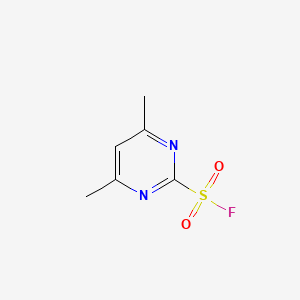
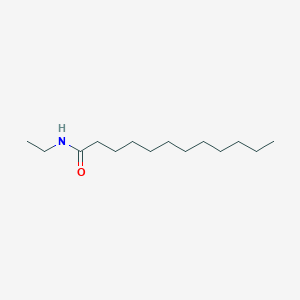
![(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B3031449.png)
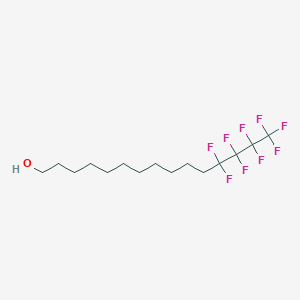
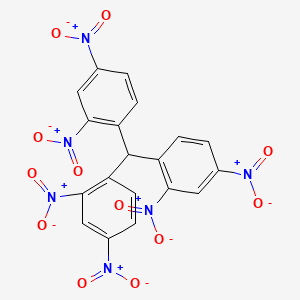
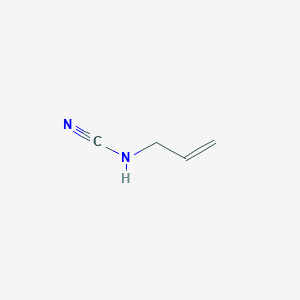
![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)
